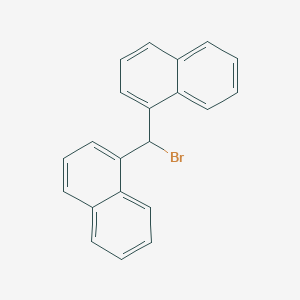

1-(Bromo(1-naphthyl)methyl)naphthalene

Description

1-(Bromo(1-naphthyl)methyl)naphthalene is a brominated aromatic compound featuring two naphthalene moieties connected via a methyl group, with a bromine atom attached to the bridging carbon. This structure confers unique steric and electronic properties, distinguishing it from simpler bromonaphthalenes.

Properties

IUPAC Name |

1-[bromo(naphthalen-1-yl)methyl]naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Br/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUIHPHBAGZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969957 | |

| Record name | 1,1'-(Bromomethylene)dinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-20-9 | |

| Record name | NSC28081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Bromomethylene)dinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromo(1-naphthyl)methyl)naphthalene can be synthesized through several methods, including:

Electrophilic Bromination: Naphthalene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃) to introduce the bromomethyl group.

Free Radical Bromination: This method involves the use of bromine radicals generated from N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromo(1-naphthyl)methyl)naphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced bromine content.

Substitution Reactions: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Naphthoquinones, naphthalene-1,4-dione, etc.

Reduction Products: Naphthalene derivatives with reduced bromine content.

Substitution Products: Naphthalene derivatives with hydroxyl, amino, or other functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-(Bromo(1-naphthyl)methyl)naphthalene is primarily utilized as a precursor in organic synthesis. Its bromomethyl group can participate in various chemical reactions, including:

- Electrophilic Substitution: The bromomethyl group acts as an electrophile, making it suitable for nucleophilic substitution reactions. This allows for the introduction of various functional groups into the naphthalene structure.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in materials science and pharmaceuticals.

Biological Research

Investigation of Biological Systems

The compound is also significant in biological research, particularly in the study of enzyme inhibitors and receptor binding. For instance:

- Anticancer Activity: Research has shown that derivatives of naphthalene, including those related to 1-(Bromo(1-naphthyl)methyl)naphthalene, exhibit cytotoxic effects against cancer cell lines. A study highlighted that certain naphthalene-substituted compounds demonstrated remarkable in vitro cytotoxicity against breast cancer cells (MDA-MB-231) by inducing apoptosis and cell cycle arrest .

- Mechanism of Action: The bromomethyl moiety can modulate biological activities by interacting with molecular targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, 1-(Bromo(1-naphthyl)methyl)naphthalene plays a role in the synthesis of dyes and pigments. Its ability to undergo various chemical transformations makes it valuable for producing colorants used in textiles and plastics. The compound's stability and reactivity allow for the formation of vibrant colors essential for commercial applications.

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of naphthalene-substituted triazole spirodienones, where one derivative exhibited significant anticancer activity against MDA-MB-231 cells with an IC₅₀ value of 0.05 μM. This highlights the potential of naphthalene derivatives, including 1-(Bromo(1-naphthyl)methyl)naphthalene, in cancer therapeutics .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 6a | 0.05 | MDA-MB-231 |

| 6b | 0.07 | HeLa |

| 6c | 0.08 | A549 |

Case Study 2: Synthesis Methodologies

Research into synthetic methodologies has demonstrated various effective routes for producing derivatives of 1-(Bromo(1-naphthyl)methyl)naphthalene. For example, utilizing N-bromosuccinimide (NBS) under controlled conditions can yield high-purity products suitable for further applications .

Mechanism of Action

The mechanism by which 1-(Bromo(1-naphthyl)methyl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

1-Bromonaphthalene

1-Bromonaphthalene (C₁₀H₇Br) serves as a foundational analog. Key comparisons include:

- Physical Properties :

- Reactivity :

The C–Br bond dissociation energy in 1-bromo-2-methylnaphthalene was studied using laser flash photolysis, revealing substituent effects on bond stability . For 1-(Bromo(1-naphthyl)methyl)naphthalene, steric hindrance from the two naphthyl groups may slow nucleophilic substitution compared to 1-bromonaphthalene.

1-Bromo-4-methoxynaphthalene

This compound (C₁₁H₉BrO) introduces an electron-donating methoxy group:

- Electronic Effects :

The methoxy group in 1-bromo-4-methoxynaphthalene enhances resonance stabilization, altering reactivity in electrophilic substitutions . In contrast, the naphthyl groups in 1-(Bromo(1-naphthyl)methyl)naphthalene create a sterically crowded environment, favoring reactions at less hindered positions. - Synthesis :

Brominated naphthalenes are typically synthesized via electrophilic substitution (e.g., using Br₂/FeBr₃) . However, the target compound likely requires specialized methods, such as bromination of pre-assembled diarylmethane derivatives.

Comparison with Diaryl Methane Derivatives

1,1'-(1,4-Butanediyl)bisnaphthalene

This compound (C₂₄H₂₀) features naphthalene units linked by a butyl chain:

- Steric Effects :

The butyl chain reduces steric strain compared to the methyl bridge in 1-(Bromo(1-naphthyl)methyl)naphthalene, which may hinder rotational freedom and increase rigidity . - Applications: Diaryl alkanes are often used in materials science. The bromine atom in the target compound could enable further functionalization (e.g., cross-coupling reactions), unlike non-halogenated analogs.

Data Tables for Key Comparisons

Table 1. Physical and Chemical Properties of Selected Brominated Naphthalenes

Biological Activity

1-(Bromo(1-naphthyl)methyl)naphthalene, a brominated naphthalene derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBr, has been studied for its effects on various biological systems, particularly in cancer research and as a potential therapeutic agent.

- Molecular Formula : CHBr

- Molecular Weight : 363.25 g/mol

- Structure : The compound features a naphthalene core with a bromine atom and a naphthylmethyl group, which may influence its reactivity and biological interactions.

Anticancer Properties

1-(Bromo(1-naphthyl)methyl)naphthalene has shown promising results in various studies focusing on its anticancer properties:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it was found to exhibit cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, enhancing apoptosis and reducing cell viability at specific concentrations .

- Mechanism of Action : The compound's mechanism appears to involve interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been reported to interfere with tubulin polymerization, thereby destabilizing microtubules, which is a common mechanism for anticancer agents .

Interaction with Biological Targets

The biological activity of 1-(Bromo(1-naphthyl)methyl)naphthalene can be attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : Similar to other naphthalene derivatives, this compound may bind to the colchicine site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest in the G2/M phase .

- Cell Signaling Modulation : The bromine substituent may enhance lipophilicity and alter the electronic properties of the molecule, potentially influencing its interaction with membrane receptors and signaling pathways .

Study 1: Antiproliferative Effects

In a study evaluating various naphthalene derivatives, including 1-(Bromo(1-naphthyl)methyl)naphthalene, significant antiproliferative activity was observed in MCF-7 breast cancer cells. The compound demonstrated an IC value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound induces apoptosis. Flow cytometry analyses revealed that treatment with 1-(Bromo(1-naphthyl)methyl)naphthalene resulted in increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins, suggesting a shift in the balance towards apoptosis in treated cells .

Table 1: Biological Activity Summary of 1-(Bromo(1-naphthyl)methyl)naphthalene

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.